4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure. The dihydrochloride form enhances its solubility and stability, making it a valuable building block in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets depending on the specific functional groups attached to its core structure .
Mode of Action
The compound’s interaction with its targets would depend on the specific functional groups introduced to its core structure . These functional groups can be neutral or functionalized in different positions of pyrazole and/or piperazine rings .
Biochemical Pathways
Given its use as a building block in medicinal chemistry , it’s plausible that it could be involved in a variety of biochemical pathways depending on the specific functional groups attached to its core structure .
Pharmacokinetics
As a building block in medicinal chemistry , its pharmacokinetic properties would likely be influenced by the specific functional groups introduced to its core structure .
Result of Action
Given its use as a building block in medicinal chemistry , the effects of this compound would likely depend on the specific functional groups introduced to its core structure .
Action Environment
As a building block in medicinal chemistry , these factors would likely be influenced by the specific functional groups introduced to its core structure .
Biochemical Analysis
Biochemical Properties
It has been found to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein . This suggests that it may interact with certain enzymes and proteins involved in the life cycle of HBV .
Cellular Effects
In the context of HBV infection, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride may influence cell function by inhibiting the HBV core protein . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to the virus .
Molecular Mechanism
Its potential role as an inhibitor of the HBV core protein suggests that it may bind to this protein and inhibit its function .
Dosage Effects in Animal Models
In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation and formylation of pyrazole derivatives, followed by double reductive amination to yield the desired compound . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that are optimized for large-scale manufacturing. These processes often include the use of automated reactors and continuous flow systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various functionalized derivatives that can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Comparison: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride stands out due to its unique structural features and versatile reactivity. Compared to its analogs, it offers a broader range of functionalization possibilities and has shown promising results in various biological assays .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-8-9-4-3-7-5-6(1)9;;/h1-2,7H,3-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMICXXVEAZRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743185 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-07-5 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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